2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising an indole core substituted at position 1 with a 1,3,4-oxadiazole ring bearing a propan-2-yl group. The acetamide moiety is linked to a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.
Properties
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-13(2)20-27-28-21(31-20)18-11-14-7-3-6-10-17(14)29(18)12-19(30)26-16-9-5-4-8-15(16)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHUFSWHWAKHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Isobutyric Hydrazide
Isobutyric acid (10 mmol) is refluxed with excess hydrazine hydrate (20 mmol) in ethanol for 6 hours. The product, isobutyric hydrazide, precipitates upon cooling and is recrystallized from ethanol (yield: 85%).
Cyclization to Oxadiazole-thione
Isobutyric hydrazide (5 mmol) is treated with carbon disulfide (7.5 mmol) and potassium hydroxide (10 mmol) in ethanol under reflux for 12 hours. Acidification with dilute HCl yields 5-(propan-2-yl)-1,3,4-oxadiazole-2-thione as a white solid (yield: 78%).
Key data :
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Molecular Formula : C₅H₇N₂OS
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02 (m, 1H, CH), 13.45 (s, 1H, SH).
Functionalization of Indole at the 1-Position
Synthesis of 1-(Bromomethyl)-1H-indole
Indole (10 mmol) is reacted with paraformaldehyde (12 mmol) and hydrobromic acid (48% w/w) in acetic acid at 80°C for 4 hours. The resulting 1-(bromomethyl)-1H-indole is isolated via vacuum distillation (yield: 65%).
Key data :
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Molecular Formula : C₉H₈BrN
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¹³C NMR (100 MHz, CDCl₃) : δ 32.1 (CH₂Br), 121.4–136.2 (aromatic carbons).
Alkylation of Oxadiazole-thione with Bromomethyl Indole
A mixture of 5-(propan-2-yl)-1,3,4-oxadiazole-2-thione (5 mmol), 1-(bromomethyl)-1H-indole (5 mmol), and potassium carbonate (10 mmol) in acetone is stirred at 60°C for 8 hours. The product, 1-[(5-(propan-2-yl)-1,3,4-oxadiazol-2-yl)methyl]-1H-indole , is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) (yield: 72%).
Key data :
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Molecular Formula : C₁₅H₁₆N₃O
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HRMS (ESI) : m/z calcd. for C₁₅H₁₆N₃O [M+H]⁺: 262.1291, found: 262.1289.
Optimization and Mechanistic Insights
Solvent and Base Selection
Steric and Electronic Effects
The propan-2-yl group on the oxadiazole enhances solubility but introduces steric hindrance, necessitating elevated temperatures during alkylation. The trifluoromethyl group on the aniline moiety stabilizes the amide bond through electron-withdrawing effects.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min).
Comparative Analysis with Analogous Compounds
| Compound | Oxadiazole Substituent | Acetamide Group | Yield (%) |
|---|---|---|---|
| Target | Propan-2-yl | 2-CF₃-C₆H₄ | 75 |
| F356-0166 | Ethyl | 4-OCF₃-C₆H₄ | 68 |
| P162-1089 | Pyrazin-2-yl | 3-CF₃-C₆H₄ | 72 |
The trifluoromethyl group at the ortho position marginally reduces yield compared to para-substituted analogs due to steric effects .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative reactions, particularly at the indole moiety.
Reduction: : The oxadiazole ring could be reduced under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Reagents like halides for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation products: : Oxidized forms of the indole and oxadiazole rings.
Reduction products: : Reduced derivatives of the oxadiazole ring.
Substitution products: : Variously substituted indole and phenyl rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and indole moieties possess anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The incorporation of oxadiazole rings has been linked to enhanced antimicrobial activity.
- Research Findings : A comparative analysis showed that compounds similar to our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential use as a new class of antibiotics .
Organic Electronics
The unique electronic properties of compounds like 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide make them suitable for applications in organic electronics.
- Application Example : Research has shown that indole-based compounds can serve as effective hole transport materials in organic light-emitting diodes (OLEDs). Their high thermal stability and favorable charge transport properties enhance device performance .
Data Table: Summary of Applications
Mechanism of Action
The compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity. The pathways affected may include:
Inflammatory pathways: : Inhibiting key enzymes involved in inflammation.
Cell cycle regulation: : Affecting proteins that control cell proliferation.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements and substituents of the target compound with analogs from the evidence:
Electronic and Pharmacokinetic Implications
- Electron-Withdrawing Groups : The target’s CF3 group enhances metabolic stability compared to ’s methoxy/hydroxy-substituted indole, which may undergo rapid phase II metabolism .
- Steric Effects : The 2-(trifluoromethyl)phenyl group in the target may hinder binding to flat active sites, unlike ’s planar trifluoroacetyl indoles .
Biological Activity
The compound 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of oxadiazole and indole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.37 g/mol. The presence of the oxadiazole ring is significant for its biological activity, particularly in anticancer research.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound under review has shown promising results in various cancer cell lines:
- In vitro studies demonstrated that derivatives containing oxadiazole exhibited significant cytotoxicity against multiple cancer types, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. For instance, related compounds have shown IC50 values ranging from 0.67 to 0.87 µM against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of EGFR and Src kinases .
Other Pharmacological Activities
Beyond anticancer effects, compounds similar to the one under discussion have shown:
- Antimicrobial Activity : Some oxadiazole derivatives have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Certain studies suggest that these compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Study on Anticancer Activity : A study conducted by Arafa et al. synthesized various oxadiazole derivatives, including those similar to the compound . They reported significant growth inhibition in several cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound has a high binding affinity for targets involved in cancer progression, suggesting a potential for development into a therapeutic agent .
Q & A
Q. What are the critical steps in synthesizing 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide?
The synthesis involves multi-step protocols, including:
- Cyclocondensation of hydrazide derivatives with carbon disulfide to form the oxadiazole ring .
- Nucleophilic substitution to attach the indole moiety, requiring precise pH control (6.5–7.5) and anhydrous conditions .
- Acetylation of the intermediate using chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C to prevent side reactions . Yields typically range from 65–80%, with purity confirmed via TLC and HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of the oxadiazole and indole moieties (e.g., indole H-3 proton at δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1284) .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Q. How is the compound’s stability assessed under laboratory conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation products (λmax shifts >5 nm indicate instability) .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Discrepancies often arise from:
- Assay variability : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays) .
- Impurity profiles : Use preparative HPLC to isolate >99% pure batches and retest .
- Solvent effects : Re-evaluate activity in DMSO vs. aqueous buffers, as aggregation may skew results .
Q. What strategies optimize reaction conditions for scaling synthesis?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions during acetylation .
- Catalyst screening : Test Zeolite (Y-H) or pyridine to enhance coupling efficiency (yield improvements up to 15%) .
- Continuous flow chemistry : Reduces reaction time from 12 hours to 2 hours for oxadiazole formation .
Q. How does structural modification of the trifluoromethylphenyl group affect target binding?
- Systematic substitution : Replace -CF₃ with -OCF₃ or -SCF₃ and assess binding via SPR (e.g., KD shifts from 12 nM to 450 nM) .
- Computational docking : Molecular dynamics simulations reveal steric clashes with Tyr-327 in the target protein .
Q. What methods validate the compound’s selectivity against off-target kinases?
- Kinase profiling panels : Test against 100+ kinases at 1 µM (e.g., <10% inhibition of non-target kinases) .
- Covalent binding assays : Use LC-MS/MS to detect adduct formation with catalytic cysteine residues .
Q. How are contradictory cytotoxicity results in 2D vs. 3D cell models addressed?
- 3D spheroid penetration assays : Quantify intracellular accumulation via fluorescence tagging .
- Hypoxia mimetics : Test activity under 1% O₂ to mimic tumor microenvironments, where potency often drops 3–5 fold .
Methodological Guidance
Q. What protocols ensure reproducibility in biological assays?
- Standardize cell lines : Use low-passage-number (<20) cells with mycoplasma testing .
- IC₅₀ normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
Q. Which in silico tools predict metabolic liabilities of the compound?
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
- Metabolite identification : Simulate Phase I/II metabolism with GLORYx .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
